1-(5-Bromo-4-fluoro-2-methoxy-phenyl)-ethanone
Description
1-(5-Bromo-4-fluoro-2-methoxy-phenyl)-ethanone is a halogenated aromatic ketone featuring a bromo substituent at position 5, a fluoro group at position 4, and a methoxy group at position 2 on the benzene ring. Its molecular formula is C₉H₇BrFO₂, with a molecular weight of 261.06 g/mol. This compound is part of a broader class of substituted phenyl ethanones, which are pivotal intermediates in organic synthesis and pharmaceutical research. Such derivatives are frequently employed in the development of bioactive molecules, including antimicrobial agents (e.g., Schiff bases in ), antimalarials ( ), and antipsychotics ( ).
Properties
Molecular Formula |
C9H8BrFO2 |
|---|---|
Molecular Weight |
247.06 g/mol |
IUPAC Name |
1-(5-bromo-4-fluoro-2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8BrFO2/c1-5(12)6-3-7(10)8(11)4-9(6)13-2/h3-4H,1-2H3 |
InChI Key |
LSBSLKIICSYITA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1OC)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-4-fluoro-2-methoxy-phenyl)-ethanone typically involves the bromination and fluorination of a methoxy-substituted phenyl ring, followed by the introduction of an ethanone group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 1-(5-Bromo-4-fluoro-2-methoxy-phenyl)-ethanone may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-4-fluoro-2-methoxy-phenyl)-ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other functional groups.
Substitution: The bromine and fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogen exchange reactions may involve reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Pharmaceutical Development
1-(5-Bromo-4-fluoro-2-methoxy-phenyl)-ethanone serves as a vital intermediate in the synthesis of numerous pharmaceuticals. Its structural features allow it to be incorporated into drug design aimed at treating various diseases, particularly cancer and inflammatory conditions. The compound's potential as an anticancer agent has been highlighted in several studies, showcasing its ability to inhibit specific cancer cell lines at low concentrations (IC50 values ranging from 10–30 μM) .
Organic Synthesis
In organic chemistry, this compound is utilized for creating complex molecules. It acts as a building block for synthesizing more intricate structures through various chemical reactions. The presence of bromine and fluorine enhances its reactivity, making it suitable for diverse synthetic pathways .
Material Science
1-(5-Bromo-4-fluoro-2-methoxy-phenyl)-ethanone is also explored in material science, particularly in the development of advanced materials used in electronics and coatings. Its incorporation into polymer formulations can enhance the properties of materials, potentially leading to improved performance in various applications .
Agricultural Chemistry
The compound has potential applications in agricultural chemistry, particularly in the formulation of agrochemicals. Its structure allows for the development of more effective pesticides and herbicides, contributing to improved agricultural productivity while minimizing environmental impact .
Biochemical Research
Researchers utilize 1-(5-Bromo-4-fluoro-2-methoxy-phenyl)-ethanone to study enzyme interactions and metabolic pathways. Understanding these interactions aids in elucidating various biological processes and developing new therapeutic strategies . The compound's ability to interact with biological molecules makes it a valuable tool in biochemical research.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxicity of derivatives synthesized from 1-(5-Bromo-4-fluoro-2-methoxy-phenyl)-ethanone against selected human cancer cell lines. The results indicated promising anticancer activity, with certain derivatives showing significant selectivity towards specific cell lines .
Case Study 2: Synthesis Pathways
Research has demonstrated efficient one-pot synthesis methods for creating derivatives of 1-(5-Bromo-4-fluoro-2-methoxy-phenyl)-ethanone using microwave irradiation techniques. This approach not only simplifies the synthesis process but also increases yield and reduces reaction times .
Mechanism of Action
The mechanism of action of 1-(5-Bromo-4-fluoro-2-methoxy-phenyl)-ethanone involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and methoxy groups can influence its reactivity and binding affinity to various enzymes or receptors. Detailed studies on its molecular interactions can provide insights into its potential effects and applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Bromo and Methoxy Substitutions
- 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone ( ): Substituents: 5-Br, 2-OH, 4-OCH₃. Molecular Weight: 259.07 g/mol. Key Differences: Replacement of the fluoro group (in the target compound) with a hydroxyl group at position 2.
- 1-(5-Bromo-2-methoxyphenyl)ethanone ( ): Substituents: 5-Br, 2-OCH₃. Molecular Weight: 243.06 g/mol. Key Differences: Lacks the 4-fluoro substituent, reducing steric and electronic effects at position 4. This simplification may lower biological activity compared to the target compound.
Halogenated Phenyl Ethanones: Bromo and Fluoro Variants
- 1-(4-Bromo-2-fluorophenyl)ethanone ( ): Substituents: 4-Br, 2-F. Molecular Weight: 217.04 g/mol. Key Differences: Bromo and fluoro groups are transposed (Br at 4, F at 2 vs. Br at 5, F at 4 in the target).
- 1-(5-Bromo-4-methylthiophen-2-yl)ethanone ( ): Substituents: Thiophene ring with 5-Br, 4-CH₃. Molecular Weight: 233.13 g/mol. Key Differences: Heterocyclic thiophene core instead of benzene.
Heterocyclic Ethanone Derivatives
- 1-(Benzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone ( ): Structure: Benzofuran core with triazole side chain. Key Differences: The fused oxygen heterocycle and triazole group confer antifungal activity via interactions with fungal cytochrome P450 enzymes.
Data Tables
Table 1: Structural and Functional Comparison of Selected Ethanone Derivatives
Biological Activity
1-(5-Bromo-4-fluoro-2-methoxy-phenyl)-ethanone is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes current findings on the biological activity of this compound, including mechanisms of action, relevant case studies, and research data.
The compound has the following chemical properties:
- Molecular Formula : C10H10BrF O2
- Molecular Weight : 261.09 g/mol
- CAS Number : 1692235-59-8
- Melting Point : Data not specified in the sources
- Boiling Point : Data not specified in the sources
1-(5-Bromo-4-fluoro-2-methoxy-phenyl)-ethanone exhibits biological activity through several mechanisms:
- Enzyme Inhibition : The compound interacts with various enzymes, potentially forming covalent bonds with nucleophilic sites on proteins, which can inhibit or modulate their activity.
- Signal Pathway Modulation : It has been shown to suppress pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways, which are crucial in inflammatory processes and neurodegenerative diseases .
Antimicrobial Properties
Research indicates that 1-(5-Bromo-4-fluoro-2-methoxy-phenyl)-ethanone has potential antimicrobial properties. It has been tested against various pathogens, although specific data on efficacy against particular strains were not detailed in the sources.
Anticancer Activity
The compound's anticancer effects have been a significant focus of research. Studies have demonstrated that it can induce apoptosis in cancer cells through various pathways:
-
Cytotoxicity : In vitro studies show that it exhibits cytotoxic activity against several cancer cell lines, including breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM) cell lines. The IC50 values suggest significant potency at sub-micromolar concentrations .
Cell Line IC50 (µM) Mechanism of Action MCF-7 < 0.65 Induction of apoptosis CEM < 1.47 Inhibition of cell proliferation
Case Studies
- Neuroinflammation Study : A study investigated the compound's ability to suppress LPS-mediated activation of murine BV-2 microglial cells. Results indicated a significant reduction in inflammatory mediators such as nitric oxide and various cytokines. The study concluded that this compound could be developed as a therapeutic agent against neuroinflammation .
- Anticancer Efficacy : Another study focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications to the phenyl ring significantly affected biological potency. The presence of electron-donating groups enhanced activity, while halogen substitutions decreased it .
Q & A
Q. What are the recommended synthetic routes for 1-(5-Bromo-4-fluoro-2-methoxy-phenyl)-ethanone, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with a substituted benzene ring in the presence of a Lewis acid catalyst (e.g., AlCl₃). For bromo-fluoro-methoxy-substituted derivatives, regioselectivity is critical. For example, substituting the aromatic ring with electron-donating groups (e.g., methoxy) directs acylation to specific positions. Optimization includes:
- Temperature control : Reactions typically proceed at 0–5°C to minimize side reactions.
- Solvent selection : Anhydrous dichloromethane or CS₂ enhances electrophilic substitution.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product. Yield improvements (70–85%) are achievable by slow addition of acyl chloride and extended stirring (24–48 hrs) .
Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For instance, methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons split into distinct patterns due to bromo/fluoro substituents .
- X-ray crystallography : Single-crystal studies (e.g., using SHELXL software) reveal bond lengths (C–Br: ~1.89 Å, C–F: ~1.34 Å) and dihedral angles between the ethanone group and aromatic ring (e.g., 3.6° in analogues), critical for understanding molecular conformation .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected: ~261.08 g/mol) and isotopic patterns for bromine .
Q. How can researchers address solubility limitations of this compound in aqueous systems?
Methodological Answer: The compound’s hydrophobicity (logP ~2.5) stems from bromo/fluoro substituents and the methoxy group. Strategies include:
- Derivatization : Introduce polar groups (e.g., sulfonate or hydroxyl) via nucleophilic substitution at the para position to the ethanone .
- Co-solvent systems : Use DMSO:water (1:4) or β-cyclodextrin inclusion complexes to enhance solubility for biological assays .
Advanced Research Questions
Q. How can density functional theory (DFT) simulations predict reactivity and intermolecular interactions?
Methodological Answer:
- Geometry optimization : B3LYP/6-311+G(d,p) basis sets model the compound’s ground-state structure, revealing charge distribution (e.g., electron withdrawal by Br/F atoms).
- Reactivity indices : Fukui functions identify nucleophilic/electrophilic sites; the methoxy group’s oxygen often acts as a hydrogen-bond acceptor.
- Non-covalent interactions : Reduced density gradient (RDG) analysis predicts π-π stacking (centroid distances ~3.6 Å) and hydrogen bonds (O–H⋯O: ~2.8 Å), consistent with crystallographic data .
Q. What structural features influence its bioactivity in medicinal chemistry applications?
Methodological Answer:
- Substituent effects : Bromine enhances lipophilicity and membrane permeability, while fluorine improves metabolic stability.
- Docking studies : Molecular docking (AutoDock Vina) against enzyme targets (e.g., kinases) shows the ethanone carbonyl forms hydrogen bonds with catalytic lysine residues.
- SAR analysis : Derivatives with bulkier groups (e.g., propoxy instead of methoxy) show reduced activity due to steric hindrance, as observed in analogues .
Q. How should researchers resolve contradictions in reported crystallographic data for related compounds?
Methodological Answer:
- Data validation : Cross-check reported unit cell parameters (e.g., monoclinic P21/c, a = 9.916 Å, b = 13.836 Å for analogues) against experimental conditions (e.g., temperature, radiation source). Discrepancies >1% suggest lattice packing variations .
- Refinement protocols : Use SHELXL’s TWIN/BASF commands to model twinning or disorder, especially for high-symmetry space groups.
- Benchmarking : Compare R-factors (e.g., R₁ = 0.045 vs. 0.054 in similar structures) to assess data quality .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
